molecular formula C20H18Cl2N2O3 B1322020 2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione CAS No. 610305-43-6

2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione

Cat. No.: B1322020
CAS No.: 610305-43-6
M. Wt: 405.3 g/mol
InChI Key: GYQBANNDJUCMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione is a synthetic isoindoline-1,3-dione derivative with the molecular formula C₂₀H₁₈Cl₂N₂O₃ and a molecular weight of 405.28 g/mol (CAS: 407640-38-4) . Its structure features a morpholine ring substituted with a 3,4-dichlorobenzyl group and an isoindole-1,3-dione moiety.

Properties

IUPAC Name

2-[[4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O3/c21-17-6-5-13(9-18(17)22)10-23-7-8-27-14(11-23)12-24-19(25)15-3-1-2-4-16(15)20(24)26/h1-6,9,14H,7-8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQBANNDJUCMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620869
Record name 2-({4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl}methyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610305-43-6
Record name 2-({4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl}methyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dichlorobenzyl halide under basic conditions.

    Attachment of the Isoindole-1,3-dione Moiety: The isoindole-1,3-dione moiety can be introduced via a condensation reaction between the morpholine derivative and phthalic anhydride in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: It is used in studies related to enzyme inhibition and receptor binding due to its structural complexity.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active site of the target molecule.

Comparison with Similar Compounds

Key Comparisons :

  • Synthesis : All compounds were synthesized via Claisen-Schmidt condensation between 2-(4-acetylphenyl)isoindoline-1,3-dione and substituted aldehydes under alkaline conditions .
  • Spectroscopy: ¹H NMR and ¹³C NMR data confirm structural differences. For example, compound 6’s phenolic -OH group would show a distinct downfield shift (~10–12 ppm in ¹H NMR), absent in the target compound.
  • The dichlorobenzyl group in the target compound may enhance lipophilicity and target binding compared to the acryloyl derivatives .

Heterocyclic Modifications: Morpholine vs. Oxazole vs. Imidazole

Morpholine-Containing Compound

The target compound’s morpholine ring contrasts with:

  • 2-(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione: Features a dihydrooxazole ring. X-ray crystallography revealed a monoclinic crystal system (space group P21/c) with unit cell parameters a = 14.3728 Å, b = 9.6829 Å, c = 11.8964 Å, and β = 107.384° .
  • 2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione : Contains a diphenylimidazole group. Electron-withdrawing substituents on the imidazole enhance antimicrobial activity, suggesting the dichlorobenzyl group in the target compound may similarly improve efficacy .

Key Comparisons :

  • Synthetic Routes : The oxazole derivative required multi-step cyclization , while the target compound’s morpholine group might simplify synthesis via nucleophilic substitution.
  • Bioactivity : Imidazole derivatives showed antimicrobial activity, whereas the morpholine group could influence pharmacokinetics (e.g., metabolic stability) .

Boron-Containing Analogs

Compounds 3b and 3d (Molecules, 2013) incorporate dioxaborolane groups:

  • 3b : 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl substitution.
  • 3d : 4-chloro-3-(dioxaborolan-2-yl)benzyl substitution.

Key Comparisons :

  • Synthesis: Both were synthesized via Mitsunobu-like conditions using methanesulfonyl chloride and potassium phthalimide. Yields ranged from 80–85% .
  • Spectroscopy: ¹¹B NMR signals at δ ~30 ppm confirm boron integration.

Arylamine-Substituted Derivatives

N-(Arylaminomethyl)-phthalimides (e.g., 5d–5h) feature arylamine groups instead of morpholine:

  • 5d: 4-Chlorophenylamino.
  • 5e–5g: Fluorophenylamino (ortho, meta, para).
  • 5h: 2-Nitrophenylamino.

Key Comparisons :

  • Synthesis : Prepared via nucleophilic substitution of N-hydroxymethylphthalimide with arylamines. Yields varied (64–93%) depending on substituent electronics .
  • Bioactivity: Not reported, but the electron-withdrawing nitro group in 5h may mimic the dichlorobenzyl group’s effects in the target compound .

Tabulated Comparison of Key Compounds

Compound Name / ID Core Structure Key Substituent(s) Molecular Formula Notable Data/Activity Source
Target Compound Isoindoline-1,3-dione + morpholine 3,4-Dichlorobenzyl C₂₀H₁₈Cl₂N₂O₃ MW 405.28; CAS 407640-38-4
Compound 3 (Indole acryloyl) Isoindoline-1,3-dione + acryloyl 3aH-Indol-3-yl C₂₅H₁₇N₃O₃ Cholinesterase inhibition*
Oxazole derivative Isoindoline-1,3-dione + oxazole 4-Methyl-2-phenyl-4,5-dihydrooxazole C₁₉H₁₇N₃O₃ Crystal structure resolved
Boron-containing 3b Isoindoline-1,3-dione + dioxaborolane 3-(Dioxaborolan-2-yl)benzyl C₂₀H₂₃BN₂O₄ ¹¹B NMR δ 30.88
Imidazole derivative 6–8 Isoindoline-1,3-dione + imidazole 4,5-Diphenyl-1H-imidazol-2-yl C₂₉H₂₀N₄O₂ Antimicrobial activity
5h (Nitro-substituted) Isoindoline-1,3-dione + arylamine 2-Nitrophenylamino C₁₅H₁₁N₃O₄ Yield 64.04%

Biological Activity

2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C20H18Cl2N2O3C_{20}H_{18}Cl_{2}N_{2}O_{3} and includes a morpholine ring, a dichlorobenzyl group, and an isoindole-1,3-dione moiety. Its structure is critical to its biological function, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The compound may inhibit enzyme activity or alter receptor function through the formation of hydrogen bonds and hydrophobic interactions with the active sites of target molecules.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Binding : It interacts with various receptors that play roles in cell signaling pathways.

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, it has demonstrated inhibitory effects on tumor cell proliferation in vitro.

Cell Line IC50 (µM) Mechanism
HeLa0.003IDO1 inhibition
A3750.016Apoptosis induction

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can reduce the expression of pro-inflammatory cytokines in various models.

Case Studies

Several case studies illustrate the potential applications of this compound in medicinal chemistry:

  • Study on IDO1 Inhibition :
    A study published by Zhang et al. (2021) explored the inhibitory effects of benzimidazole derivatives on indoleamine 2,3-dioxygenase 1 (IDO1), a target for cancer immunotherapy. The findings indicated that derivatives similar to this compound could enhance antitumor immunity by inhibiting IDO1 activity .
  • In Vivo Efficacy :
    In vivo studies have demonstrated that compounds with similar structures can significantly reduce tumor size in mouse models when administered at specific dosages . These results support further investigation into the therapeutic potential of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.